molecular formula C12H19NO3 B2734630 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid CAS No. 926227-70-5

1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid

Cat. No. B2734630
CAS RN: 926227-70-5
M. Wt: 225.288
InChI Key: GAMZTUSRQTWDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, including 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid, has been a subject of interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is characterized by a piperidine ring attached to a cyclopentylcarbonyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) .


Chemical Reactions Analysis

Piperidine derivatives, including 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid, undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The presence of multiple functional groups in this compound makes it a versatile molecule for further chemical transformations .

Scientific Research Applications

Role in Drug Design

Piperidine derivatives, such as “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . These compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anticonvulsant Activity

Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized, characterized, and screened for anticonvulsant activity . Compounds were evaluated for in vitro blood–brain barrier (BBB) permeability .

Inhibitor of GABA Uptake

“®- (-)-3-Piperidinecarboxylic acid” is an inhibitor of GABA (γ-aminobutyric acid) uptake . This suggests that “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid” might have similar properties.

Potential Use in Epilepsy Treatment

Low brain GABA concentration and diminution in GABA-ergic neurotransmission have been observed in a range of epileptic syndromes . Therefore, compounds like “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid” that can inhibit GABA uptake might be useful in the treatment of epilepsy .

Future Directions

The future directions for research on 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids, they continue to be an important area of study .

properties

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMZTUSRQTWDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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